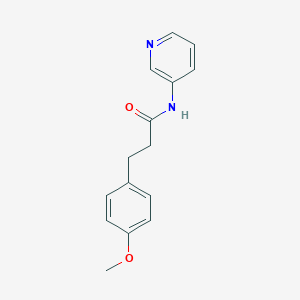

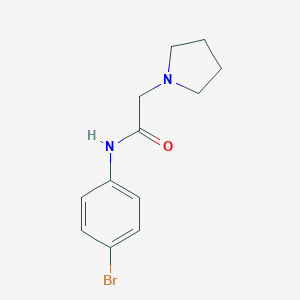

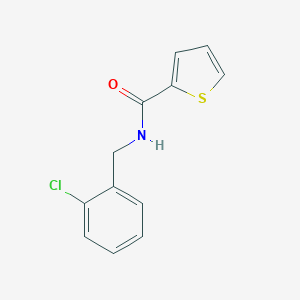

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide

概要

説明

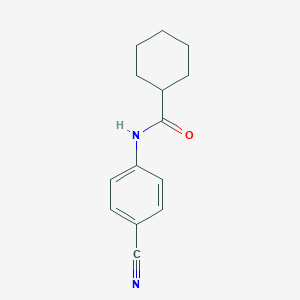

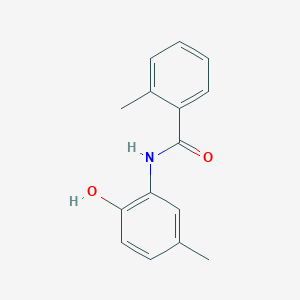

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide, also known as Brorphine, is a synthetic opioid that has gained attention in the scientific community due to its potential as a painkiller. Brorphine is structurally similar to other opioids, such as fentanyl and oxycodone, but its unique chemical properties make it a promising candidate for further research.

科学的研究の応用

Organic Synthesis and Medicinal Chemistry

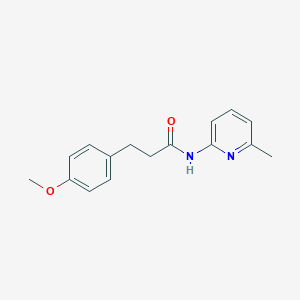

One study focused on the conformationally restricted mimetic of dipeptide EG, illustrating the synthesis process involving "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide" analogs. These compounds are pivotal in the development of bioactive tripeptides like FEG, demonstrating their utility in crafting molecules with significant biological activity (Galeazzi et al., 2007). Another study synthesized pyrrolo[1,2-a]quinolines and ullazines using N-arylpyrroles, showcasing a method to create complex molecules for potential pharmaceutical applications (Das et al., 2016).

Antimicrobial and Antituberculosis Activity

Research into pyrimidine incorporated Schiff base of isoniazid has revealed that derivatives of "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide" exhibit promising antimicrobial and antituberculosis activities. These compounds were synthesized and evaluated for their potential in combating various bacterial and fungal infections, as well as their efficacy against Mycobacterium tuberculosis (Soni & Patel, 2017).

Molecular Recognition and Sensor Development

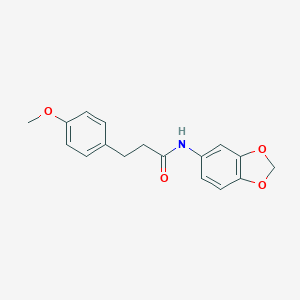

A novel approach to detecting non-electrochemically active herbicides using molecularly imprinted polypyrrole nanonecklaces highlights the use of "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide" in creating sensitive and selective sensors. This research demonstrates the compound's role in enhancing molecular recognition capabilities, leading to advancements in environmental monitoring and safety (Guan et al., 2011).

Antioxidant Properties

The synthesis and evaluation of 3-pyrroline-2-ones have unveiled the antioxidant potential of derivatives of "N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide." These compounds, particularly those with substituents enhancing radical scavenging activity, show promise as antioxidants, offering insights into their role in combating oxidative stress (Nguyen et al., 2022).

特性

IUPAC Name |

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O/c13-10-3-5-11(6-4-10)14-12(16)9-15-7-1-2-8-15/h3-6H,1-2,7-9H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKYSPWIBXVXME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360228 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-2-pyrrolidin-1-ylacetamide | |

CAS RN |

89473-71-2 | |

| Record name | BAS 08233663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)